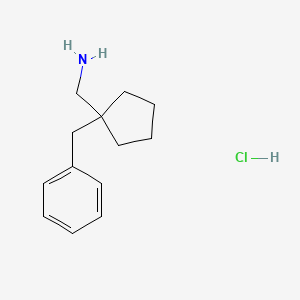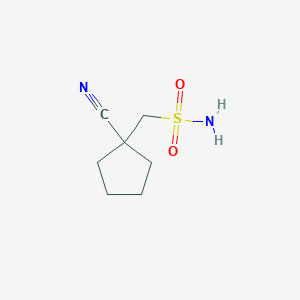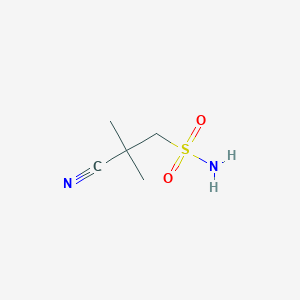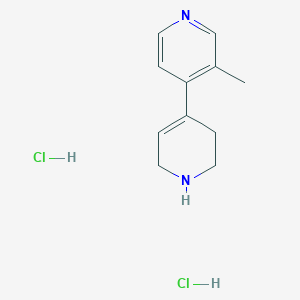
3-甲基-4-(1,2,3,6-四氢吡啶-4-基)吡啶二盐酸盐
描述
3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C11H16Cl2N2 It is a derivative of pyridine and tetrahydropyridine, characterized by its unique structure that includes both a pyridine ring and a tetrahydropyridine ring
科学研究应用
3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
生化分析
Biochemical Properties
3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride plays a vital role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. The interaction between 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride and MAO-B leads to the inhibition of the enzyme’s activity, affecting the levels of neurotransmitters in the brain . Additionally, this compound interacts with other biomolecules, such as dopamine transporters, influencing their function and impacting neurotransmitter levels .
Cellular Effects
The effects of 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause oxidative stress in dopaminergic neurons, leading to mitochondrial dysfunction and cell death . This oxidative stress results from the compound’s ability to generate free radicals, which damage cellular components and disrupt normal cellular functions . Furthermore, 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride affects gene expression by altering the transcription of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride involves several key interactions at the molecular level. This compound binds to MAO-B, inhibiting its activity and leading to an accumulation of neurotransmitters such as dopamine . The inhibition of MAO-B by 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride is a critical step in its mechanism of action, as it prevents the breakdown of neurotransmitters and enhances their availability in the brain . Additionally, this compound interacts with dopamine transporters, further influencing neurotransmitter levels and affecting neuronal signaling . These interactions result in changes in gene expression, particularly in genes involved in oxidative stress response and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride has been associated with sustained oxidative stress and mitochondrial dysfunction in cells, resulting in chronic cellular damage and apoptosis .
Dosage Effects in Animal Models
The effects of 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to induce mild neurotoxic effects, while higher doses result in severe neurotoxicity and cell death . Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular function and behavior in animal models . Additionally, high doses of 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride have been associated with toxic effects, including severe oxidative stress, mitochondrial dysfunction, and apoptosis .
Metabolic Pathways
3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as MAO-B, influencing the metabolism of neurotransmitters . The compound’s metabolism leads to the production of reactive oxygen species (ROS), which contribute to oxidative stress and cellular damage . Additionally, the compound affects metabolic flux and metabolite levels, altering the balance of neurotransmitters and other biomolecules in the brain .
Transport and Distribution
The transport and distribution of 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride within cells and tissues are crucial for its activity. This compound is transported across cell membranes by specific transporters, such as dopamine transporters, which facilitate its entry into neurons . Once inside the cells, the compound accumulates in specific regions, such as the mitochondria, where it exerts its effects on cellular function . The distribution of 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride within tissues is influenced by its interactions with binding proteins and transporters .
Subcellular Localization
The subcellular localization of 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride is essential for its activity and function. This compound is primarily localized in the mitochondria, where it affects mitochondrial function and induces oxidative stress . The targeting of 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride to the mitochondria is facilitated by specific targeting signals and post-translational modifications . These modifications direct the compound to the mitochondria, where it interacts with mitochondrial enzymes and proteins, leading to changes in cellular function and metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride typically involves the reaction of 4-methylpyridine with 1,2,3,6-tetrahydropyridine under specific conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction. The reaction is carried out under an inert atmosphere, often using argon or nitrogen gas, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the dihydrochloride salt form.
化学反应分析
Types of Reactions
3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used.
作用机制
The mechanism of action of 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 4-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
Uniqueness
3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride is unique due to its specific substitution pattern on the pyridine and tetrahydropyridine rings. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, which can be advantageous in certain contexts.
属性
IUPAC Name |
3-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.2ClH/c1-9-8-13-7-4-11(9)10-2-5-12-6-3-10;;/h2,4,7-8,12H,3,5-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQLZJFHPJKMCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C2=CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


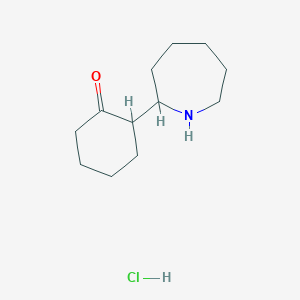
![2-[(2-Aminoethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B1377335.png)
![1-[(1-Aminobutan-2-yl)oxy]-2-(trifluoromethyl)benzene hydrochloride](/img/structure/B1377336.png)

![1-[(4-bromophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1377338.png)
![Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate](/img/structure/B1377340.png)
![6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B1377341.png)
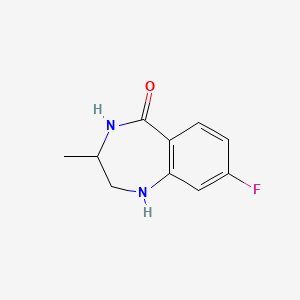
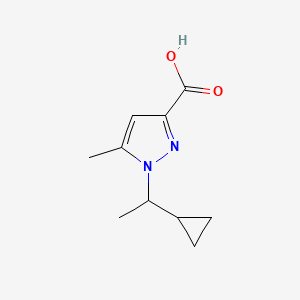
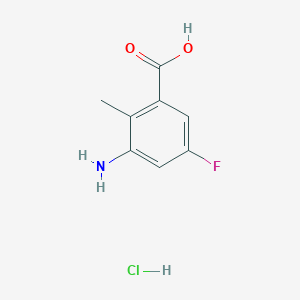
![(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-yl]ethyl})amine dihydrochloride](/img/structure/B1377348.png)
